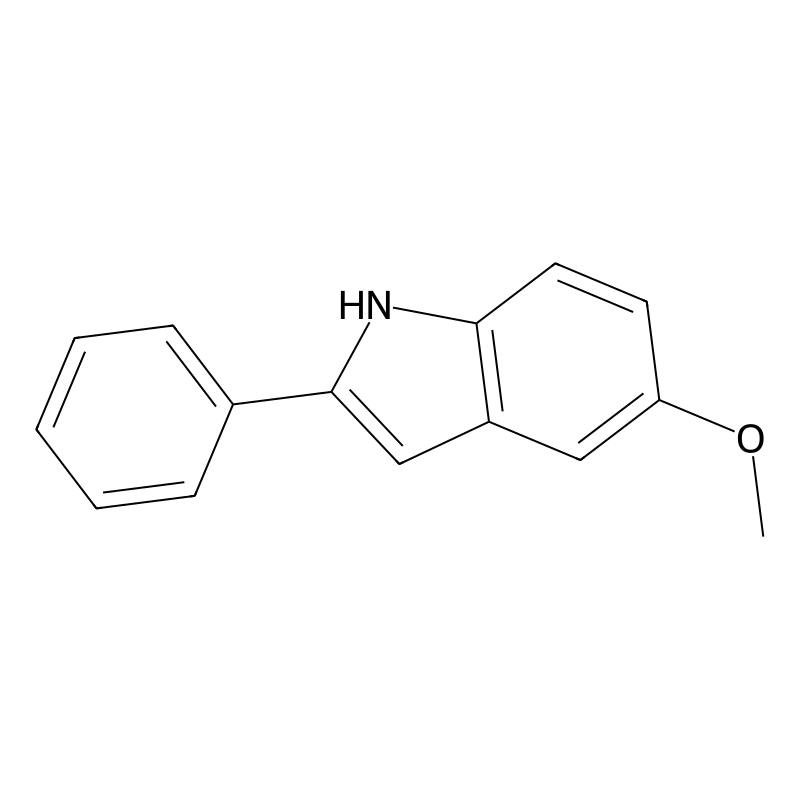

5-methoxy-2-phenyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthetic Intermediate

Due to its functional groups (a methoxy group and a phenyl ring), 5-methoxy-2-phenyl-1H-indole can serve as a building block for the synthesis of more complex molecules with potential biological activity. Researchers can modify the structure of 5-methoxy-2-phenyl-1H-indole to create new analogs and explore their therapeutic potential.

Ligand Discovery

Indole alkaloids are known to interact with various biological receptors. 5-methoxy-2-phenyl-1H-indole's structural similarity to these natural products makes it a candidate for ligand discovery studies. Scientists can investigate its binding properties to specific receptors to potentially identify new drug targets or develop novel ligands for therapeutic applications [].

5-Methoxy-2-phenyl-1H-indole is a chemical compound with the molecular formula and a molecular weight of approximately 225.27 g/mol. This compound features an indole core, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a phenyl group at the 2-position of the indole structure contributes to its unique chemical properties and biological activities. The methoxy group enhances electron density on the indole ring, potentially influencing its reactivity and interactions with biological targets.

- Electrophilic Substitution: The methoxy group activates the indole ring towards electrophilic substitution reactions, allowing for substitutions at positions such as C3 and C7.

- Nucleophilic Reactions: The nitrogen atom in the indole can act as a nucleophile, participating in reactions with electrophiles.

- Oxidative Reactions: Indoles can undergo oxidation to form various derivatives, including oxindoles.

The reactivity of 5-methoxy-2-phenyl-1H-indole is often influenced by the presence of substituents on the indole ring, leading to diverse synthetic pathways and products .

5-Methoxy-2-phenyl-1H-indole exhibits notable biological activities, particularly its antimicrobial properties. Research indicates that it has significant activity against gram-positive bacteria such as Bacillus cereus . The presence of the methoxy group is crucial for this activity; removal of the methoxy substituent reduces its effectiveness significantly . Additionally, compounds with similar structures have been studied for their potential as melatonin receptor ligands, suggesting that 5-methoxy-2-phenyl-1H-indole may also interact with G-protein-coupled receptors .

Several synthetic routes have been developed for the preparation of 5-methoxy-2-phenyl-1H-indole. Common methods include:

- One-Pot Synthesis: Utilizing heteroannulation techniques where 2-haloaniline derivatives react with phenylacetylene under mild conditions .

- Grignard Reagent Addition: Employing Grignard reagents to introduce substituents onto the indole core, facilitating the formation of various derivatives .

- Condensation Reactions: Condensing suitable precursors such as N-phenacyl-pyridinium salts with naphthylamines to yield methoxy derivatives .

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 5-methoxy-2-phenyl-1H-indole are diverse:

- Pharmaceutical Research: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial agents.

- Material Science: Indole derivatives are often investigated for their electronic properties and potential use in organic electronics.

The unique properties imparted by the methoxy and phenyl groups make it an attractive candidate for further research in these fields.

Studies on interaction mechanisms involving 5-methoxy-2-phenyl-1H-indole have focused on its binding affinity to biological receptors. Notably, it has been shown to modulate melatonin receptors MT1 and MT2, suggesting potential applications in sleep-related disorders or circadian rhythm regulation . Additionally, its interactions with various enzymes and other biomolecules are under investigation to understand its full pharmacological profile.

Several compounds share structural similarities with 5-methoxy-2-phenyl-1H-indole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Phenylindole | Indole core without methoxy group | Lower biological activity compared to 5-methoxy variant |

| 5-Methoxyindole | Indole core with methoxy at position 5 | Enhanced reactivity due to methoxy group |

| 4-Methyl-2-phenyldihydroindole | Methyl group at position 4 | Different reactivity profile due to methyl substitution |

| 6-Methoxyindole | Methoxy at position 6 | Different binding characteristics at receptors |

These compounds illustrate the influence of substituents on biological activity and chemical reactivity. The presence of the methoxy group at position 5 in 5-methoxy-2-phenyl-1H-indole distinguishes it from other indoles by enhancing its reactivity and potential therapeutic applications.

The crystallographic characterization of 5-methoxy-2-phenyl-1H-indole reveals important structural details about its molecular geometry and solid-state packing arrangements. While direct crystallographic data for this specific compound is limited in the literature, studies of closely related indole derivatives provide valuable insights into the expected structural characteristics [1] [2].

The compound exists as a yellow to white solid at room temperature, with a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol [3] [4]. The indole ring system maintains the characteristic bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with the methoxy group positioned at the 5-position and the phenyl substituent at the 2-position [5].

Based on crystallographic studies of related compounds, the indole ring system typically exhibits high planarity with root-mean-square deviations of approximately 0.01-0.03 Å from the mean plane [2]. The methoxy group at the 5-position is expected to be coplanar with the indole ring system, while the phenyl group at the 2-position typically adopts a twisted conformation relative to the indole plane to minimize steric interactions [2].

Dihedral angles between the indole ring system and the phenyl substituent in related 2-phenylindole derivatives typically range from 53° to 82°, depending on the specific substitution pattern and crystal packing forces [2]. The solid-state arrangement is likely stabilized by intermolecular hydrogen bonding involving the indole nitrogen-hydrogen group and various weak interactions including π-π stacking between aromatic rings [1] [2].

Thermodynamic Parameters: Melting Point and Solubility Profile

The melting point of 5-methoxy-2-phenyl-1H-indole has been determined to be 169-171°C, indicating a moderate degree of intermolecular interactions in the solid state [6]. This thermal stability is consistent with the aromatic character of the indole ring system and the stabilizing effect of the methoxy and phenyl substituents. The compound exhibits a boiling point of 427.2°C at 760 mmHg, demonstrating significant thermal stability under standard atmospheric conditions [3].

The density of the compound is 1.167 g/cm³, which is typical for substituted indole derivatives and reflects the molecular packing efficiency in the solid state [3]. The refractive index of 1.65 indicates moderate optical density and is consistent with the aromatic nature of the compound [3].

Solubility studies reveal that 5-methoxy-2-phenyl-1H-indole exhibits moderate solubility in organic solvents, particularly in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) [8]. The presence of the methoxy group enhances solubility in polar solvents compared to unsubstituted indole derivatives [9]. The compound shows limited aqueous solubility, which is characteristic of indole derivatives with hydrophobic substituents [9].

The solubility profile indicates that the compound is likely soluble in ethanol and other alcoholic solvents at moderate concentrations, making it suitable for various synthetic and analytical applications . The limited water solubility suggests that the compound would require organic co-solvents for biological testing or pharmaceutical applications [9].

Acid-Base Behavior and Protonation Sites

The acid-base properties of 5-methoxy-2-phenyl-1H-indole are fundamentally governed by the indole nitrogen atom, which serves as both a weak base and a weak acid. The parent indole compound exhibits a pKa of approximately -2.4 for protonation at the nitrogen atom and a pKa of 16.7 for deprotonation of the nitrogen-hydrogen bond [10] [11] [12].

For 5-methoxy-2-phenyl-1H-indole, the electronic effects of the substituents influence the basicity and acidity of the nitrogen center. The methoxy group at the 5-position acts as an electron-donating group, slightly increasing the electron density on the indole ring system and potentially affecting the pKa values [13]. The phenyl group at the 2-position provides additional conjugation and may influence the stability of protonated and deprotonated forms [14].

Theoretical studies on similar indole derivatives suggest that the pKa for deprotonation of the nitrogen-hydrogen bond in 5-methoxy-2-phenyl-1H-indole would be approximately 16.7-17.0, similar to the parent indole but potentially slightly higher due to the electron-donating methoxy group [14] [15]. The protonation of the compound under strongly acidic conditions (pKa ≈ -2.4) would occur preferentially at the nitrogen atom, although theoretical calculations indicate that carbon-3 protonation may be thermodynamically more favorable [10] [15].

The presence of the methoxy group enhances the nucleophilicity of the indole ring system, making it more susceptible to electrophilic attack at the carbon-3 position [13]. This enhanced reactivity is consistent with the electron-donating properties of the methoxy substituent and its influence on the overall electronic structure of the molecule [13].

Stability Under Various Environmental Conditions

The stability of 5-methoxy-2-phenyl-1H-indole under different environmental conditions is crucial for its storage, handling, and potential applications. The compound demonstrates good thermal stability, as evidenced by its melting point of 169-171°C and boiling point of 427.2°C at atmospheric pressure [3] [6]. This thermal stability makes it suitable for various synthetic transformations and analytical procedures that require elevated temperatures.

Light sensitivity is a significant consideration for indole derivatives, and 5-methoxy-2-phenyl-1H-indole should be stored in dark conditions to prevent photodegradation [16]. The aromatic π-system can undergo photochemical reactions that may lead to decomposition or structural rearrangement [16]. Storage in amber containers or under reduced lighting conditions is recommended to maintain compound integrity.

Moisture sensitivity is another important factor, as the compound should be stored in sealed containers under dry conditions [16]. The presence of the methoxy group may increase susceptibility to hydrolysis under acidic or basic conditions, particularly at elevated temperatures [16]. The recommended storage temperature is 2-8°C in a refrigerated environment to minimize degradation [16].

The compound exhibits good stability under ambient atmospheric conditions when properly stored [16]. However, exposure to strong acids or bases may lead to decomposition or unwanted side reactions [17]. The indole nitrogen can undergo protonation or deprotonation under extreme pH conditions, potentially affecting the stability of the compound [17].

Oxidative stability is generally good for indole derivatives, although the electron-rich nature of the indole ring system may make it susceptible to oxidation under certain conditions [18]. The presence of the methoxy group may provide some protection against oxidative degradation due to its electron-donating properties [18].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant